molecular formula C36H32F3NO12S B1665555 Adriamycin 14-thioacetate CAS No. 101980-73-8

Adriamycin 14-thioacetate

Cat. No. B1665555
M. Wt: 759.7 g/mol
InChI Key: YVBHFKLQBINJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adriamycin 14-thioacetate, also known as Doxorubicinone 14-thioacetate, is an oncolytic agent. It is a metabolite of Doxorubicin which binds to the DNA minor-groove.

Scientific Research Applications

1. Antitumor Activity

Adriamycin 14-thioacetate and its analogues, such as N-(trifluoroacetyl)adriamycin 14-valerate (AD 32), have shown significant antitumor activity. They are particularly noted for their efficacy in experimental antitumor evaluations, often demonstrating superior activity compared to adriamycin itself. These compounds have been evaluated for their in vivo antitumor activity against various cancers, such as murine P388 leukemia, demonstrating promising results in terms of increased life span and cure rates in animal models (Israel, Potti, & Seshadri, 1985).

2. Biochemical Interactions

Studies have also explored the biochemical interactions of Adriamycin 14-thioacetate analogues with cellular components. For example, investigations into the covalent binding of adriamycin to rat liver microsomal proteins have provided insights into its mechanism of action at the molecular level, suggesting interactions with DNA and proteins (Ghezzi et al., 1981).

3. Enhanced Antitumor Efficacy and Reduced Toxicity

Certain analogues, such as N-trifluoroacetyladriamycin-14-valerate (AD 32), have been noted for their enhanced antitumor efficacy and reduced toxicity compared to adriamycin. This makes them potentially more effective and safer for use in cancer treatment (Israel, Modest, & Frei, 1975).

4. Combination Therapies and Synergistic Effects

Research has also been conducted on the potential synergistic effects of Adriamycin 14-thioacetate analogues when used in combination with other treatments, such as radiation. This line of investigation is crucial for developing more effective combination therapies for cancer (Potměšil et al., 1986).

5. Mechanisms of Drug Action

Further studies have looked into the mechanisms of drug action, such as the selective inhibition of eukaryotic RNA polymerase by N-trifluoroacetyladriamycin-14-O-Hemiadipate (AD 143). Understanding these mechanisms is vital for optimizing the use of these drugs in clinical settings (Chuang et al., 1984).

properties

CAS RN

101980-73-8

Product Name

Adriamycin 14-thioacetate

Molecular Formula

C36H32F3NO12S

Molecular Weight

759.7 g/mol

IUPAC Name

S-[2-oxo-2-[2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] benzenecarbothioate

InChI

InChI=1S/C36H32F3NO12S/c1-15-28(42)19(40-34(48)36(37,38)39)11-23(51-15)52-21-13-35(49,22(41)14-53-33(47)16-7-4-3-5-8-16)12-18-25(21)32(46)27-26(30(18)44)29(43)17-9-6-10-20(50-2)24(17)31(27)45/h3-10,15,19,21,23,28,42,44,46,49H,11-14H2,1-2H3,(H,40,48)

InChI Key

YVBHFKLQBINJGT-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSC(=O)C6=CC=CC=C6)O)NC(=O)C(F)(F)F)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSC(=O)C6=CC=CC=C6)O)NC(=O)C(F)(F)F)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Adriamycin 14-thioacetate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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